11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) is a synthetic steroid derivative of progesterone. It is a potent mineralocorticoid and is known for its significant biological activity. This compound is structurally related to other corticosteroids and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) typically involves multiple steps starting from progesterone. The process includes hydroxylation, acetylation, and esterification reactions. Key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Acetylation: Acetylation of hydroxyl groups to form acetate esters.
Esterification: Formation of the 2-acetoxypropionate ester at the 21-position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) is used in various scientific research fields:
Chemistry: As a precursor for the synthesis of other steroid derivatives.
Biology: Studying the effects of corticosteroids on cellular processes.
Medicine: Investigating its potential therapeutic uses in treating conditions like inflammation and hormonal imbalances.
Industry: Used in the production of pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The compound exerts its effects by binding to specific receptors in the body, such as mineralocorticoid receptors. This binding triggers a cascade of molecular events, leading to changes in gene expression and cellular function. The pathways involved include the regulation of electrolyte balance and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
11beta-Hydroxyprogesterone: A naturally occurring steroid with similar biological activity.
17alpha-Hydroxyprogesterone: Another steroid derivative with distinct functional groups.
21-Deoxycorticosterone: A related compound with potent mineralocorticoid activity.
Uniqueness
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) is unique due to its specific esterification at the 21-position, which enhances its biological activity and stability compared to other similar compounds.
Properties
CAS No. |
75227-97-3 |
---|---|
Molecular Formula |
C28H37O9- |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-17-(3-acetyloxy-3-carboxybutanoyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetate |
InChI |
InChI=1S/C28H38O9/c1-15(29)37-27(4,24(35)36)13-21(32)28(14-22(33)34)10-8-19-18-6-5-16-11-17(30)7-9-25(16,2)23(18)20(31)12-26(19,28)3/h11,18-20,23,31H,5-10,12-14H2,1-4H3,(H,33,34)(H,35,36)/p-1/t18-,19-,20-,23+,25-,26-,27?,28-/m0/s1 |
InChI Key |
SJNVLANCQVTUBW-LYNRDBQISA-M |
Isomeric SMILES |
CC(=O)OC(C)(CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)CC(=O)[O-])C(=O)O |
Canonical SMILES |
CC(=O)OC(C)(CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.